
Methyl 2,6-dichloronicotinate
Overview
Description
Methyl 2,6-dichloronicotinate is an organic compound with the molecular formula C7H5Cl2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with methanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloronicotinate is typically synthesized by the esterification of 2,6-dichloronicotinic acid with methanol in the presence of an acidic catalyst. The reaction involves refluxing the mixture for an extended period to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Amino or thiol derivatives.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Agricultural Chemistry
Pesticide Development
Methyl 2,6-dichloronicotinate is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides. Its role in pesticide formulation helps enhance crop yields and protect against pests. The compound's structural properties allow for effective targeting of pest species while minimizing harm to beneficial organisms.
Application Area | Specific Uses | Impact |
---|---|---|
Insecticides | Formulation of insect repellents | Increased crop yield; pest control |
Herbicides | Development of selective herbicides | Reduced competition from weeds; improved agricultural efficiency |
Pharmaceutical Development
Drug Synthesis
In pharmaceutical research, this compound is explored for its potential in developing new anti-inflammatory and analgesic drugs. Its chemical structure allows for modifications that can lead to novel therapeutic agents aimed at pain management and inflammation reduction.
- Case Study: A study published in 2006 demonstrated the regioselective nucleophilic aromatic substitution reactions of this compound with phenols, leading to the formation of biologically relevant compounds that may have therapeutic applications .
Drug Class | Potential Compounds | Therapeutic Effects |
---|---|---|
Anti-inflammatory agents | Modified derivatives | Pain relief; inflammation reduction |
Analgesics | New formulations | Enhanced efficacy in pain management |
Material Science
Advanced Materials
this compound is being investigated for its properties in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.
- Research Insight: The compound's reactivity allows for incorporation into polymer matrices, improving mechanical properties and thermal stability .
Material Type | Application | Benefits |
---|---|---|
Polymers | Coatings; composites | Enhanced durability; environmental resistance |
Coatings | Protective layers | Improved lifespan; reduced maintenance costs |
Biochemical Research
Enzyme Interactions
In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways. Its application in this field aids researchers in understanding complex biological processes.
- Research Example: The compound has been employed to study metabolic pathways involving specific enzymes, contributing to the broader understanding of cellular metabolism .
Research Focus | Methodology | Outcomes |
---|---|---|
Enzyme kinetics | Spectrophotometry | Insights into enzyme mechanisms |
Metabolic pathway analysis | Labeling studies | Understanding of metabolic flux |
Mechanism of Action
The mechanism of action of methyl 2,6-dichloronicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 2,6-dichloropyridine-3-carboxylate
- 2,6-Dichloronicotinic acid methyl ester
- 2,6-Dichloropyridine-3-carboxylic acid methyl ester
Comparison: Methyl 2,6-dichloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity in substitution and reduction reactions, making it valuable for specific synthetic applications .
Biological Activity
Methyl 2,6-dichloronicotinate (MDCN) is a compound of significant interest in various fields, including agrochemicals and pharmaceuticals. Its biological activity has been explored in several studies, revealing its potential applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of MDCN, supported by relevant data tables and research findings.
- Chemical Formula : C₇H₅Cl₂NO₂
- Molecular Weight : 206.03 g/mol
- Melting Point : 53–55 °C
- CAS Number : 65515-28-8
Applications in Research
MDCN is primarily utilized in the following areas:
- Pesticide Development : MDCN serves as an intermediate in synthesizing various agrochemicals, notably insecticides and herbicides, which enhance crop yields and pest control .
- Pharmaceutical Research : The compound is investigated for its potential in developing anti-inflammatory and analgesic drugs, highlighting its role in pain management .
- Material Science : MDCN is explored for its properties in creating advanced materials like polymers and coatings .
- Biochemical Studies : It aids in studying enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological processes .
Antitumor Activity
Recent studies have highlighted the antitumor potential of MDCN derivatives. For instance, a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines demonstrated that modifications to the pyridine structure can significantly enhance cytotoxic activity against various human tumor cell lines. Compounds derived from MDCN exhibited submicromolar GI50 values, indicating potent antitumor effects .
Compound | GI50 (μM) | Target Cell Lines |
---|---|---|
6a | 0.19 | A549 |
7g | 0.41 | KB |
8c | 0.26 | DU145 |
These findings suggest that structural modifications of MDCN can lead to new therapeutic agents with improved efficacy against cancer cells.
Enzyme Inhibition Studies
MDCN has also been studied for its role as an enzyme inhibitor. A notable study indicated that MDCN derivatives could inhibit tubulin polymerization, a critical process in cancer cell division. The inhibition was competitive with colchicine binding, suggesting that these compounds could serve as leads for developing new anticancer drugs targeting tubulin dynamics .
Case Study 1: Synthesis and Evaluation of MDCN Derivatives
In a systematic evaluation of MDCN derivatives, researchers synthesized multiple compounds and assessed their biological activity against human tumor cell lines. The study revealed that certain substitutions on the pyridine ring significantly enhanced cytotoxicity, leading to the identification of promising candidates for further development .
Case Study 2: Agrochemical Applications
Another study focused on the application of MDCN in pesticide formulation demonstrated its effectiveness as an insecticide. Field trials indicated that crops treated with MDCN-based formulations showed significant resistance to pest infestations compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,6-dichloronicotinate, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via flow chemistry systems. A representative protocol involves reacting methylnitrosourea (MNU), KOH, and 2,6-dichloronicotinic acid in a steady-state flow reactor (residence time ~18 minutes). Post-reaction quenching with acetic acid and evaporation yields the product in 98% purity. Key parameters for optimization include molar ratios (e.g., 1:2:1 for MNU:KOH:acid), temperature control, and flow rate adjustments to minimize side reactions .
- Data : NMR characterization (δ = 8.33 ppm, d, J = 8.1 Hz; δ = 3.88 ppm, s) confirms structural integrity.
Q. How should researchers characterize this compound to verify purity and structural identity?
- Methodology :
- NMR Spectroscopy : Use H NMR (600 MHz, DMSO-d6) to confirm aromatic proton environments (C2/C6 chlorination) and methyl ester integration.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) or mass spectrometry (e.g., ESI-MS) for molecular ion verification.
- Elemental Analysis : Compare experimental C/H/N/Cl percentages to theoretical values (C: 40.82%, H: 2.44%, N: 6.79%, Cl: 34.34%) .
Q. What experimental precautions are critical when handling this compound?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential respiratory irritation (GHS H335).
- Store at -20°C in airtight containers to prevent hydrolysis or decomposition .
Advanced Research Questions
Q. What steps ensure reproducibility in flow synthesis of this compound?
- Protocol :
Calibrate flow rates for MNU (119 mL), KOH (63.5 mL), and acid (66.6 mL) feeds.
Maintain reactor temperature at 25°C ± 1°C.
Quench with acetic acid immediately post-reaction to stabilize the product.
Validate batch consistency via H NMR and melting point analysis (52°C) .
Properties
IUPAC Name |
methyl 2,6-dichloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVGOJYWCHRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455409 | |
Record name | Methyl 2,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65515-28-8 | |
Record name | Methyl 2,6-dichloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,6-dichloropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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